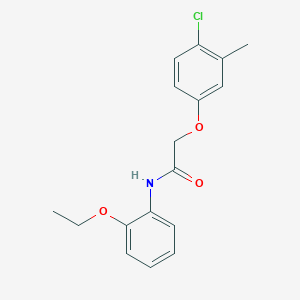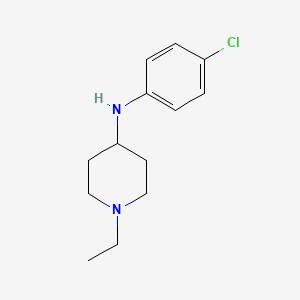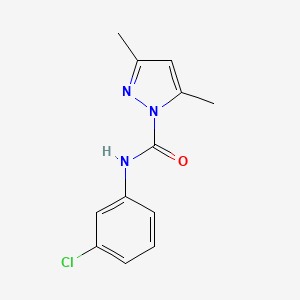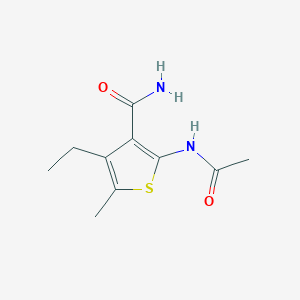
2-(4-chloro-3-methylphenoxy)-N-(2-ethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3-methylphenoxy)-N-(2-ethoxyphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in maintaining cellular energy balance. A-769662 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and obesity.
作用机制
2-(4-chloro-3-methylphenoxy)-N-(2-ethoxyphenyl)acetamide activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that increase its activity. AMPK activation leads to phosphorylation of downstream targets involved in glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. 2-(4-chloro-3-methylphenoxy)-N-(2-ethoxyphenyl)acetamide has also been shown to inhibit ATP citrate lyase, an enzyme involved in de novo lipogenesis, leading to decreased lipid synthesis.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-(2-ethoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. It has also been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In addition, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
实验室实验的优点和局限性
2-(4-chloro-3-methylphenoxy)-N-(2-ethoxyphenyl)acetamide has several advantages for lab experiments, including its potency and specificity for AMPK activation. It also has a relatively low toxicity profile and can be administered orally. However, there are also some limitations to its use in lab experiments, including its relatively low solubility in aqueous solutions and its potential for off-target effects.
未来方向
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(2-ethoxyphenyl)acetamide. One area of interest is the development of more potent and selective AMPK activators based on the structure of 2-(4-chloro-3-methylphenoxy)-N-(2-ethoxyphenyl)acetamide. Another area of interest is the identification of novel targets of 2-(4-chloro-3-methylphenoxy)-N-(2-ethoxyphenyl)acetamide and the characterization of their biological functions. Additionally, further studies are needed to determine the long-term safety and efficacy of 2-(4-chloro-3-methylphenoxy)-N-(2-ethoxyphenyl)acetamide in animal models and humans. Finally, the potential therapeutic applications of 2-(4-chloro-3-methylphenoxy)-N-(2-ethoxyphenyl)acetamide in other diseases, such as neurodegenerative disorders and cardiovascular disease, should be explored.
合成方法
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2-ethoxyphenyl)acetamide involves several steps, including the condensation of 4-chloro-3-methylphenol with 2-ethoxybenzaldehyde, followed by the formation of the corresponding amide using acetic anhydride and acetic acid. The final step involves the chlorination of the amide using thionyl chloride. The overall yield of the synthesis is approximately 25%.
科学研究应用
2-(4-chloro-3-methylphenoxy)-N-(2-ethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and obesity. It has been shown to activate AMPK in vitro and in vivo, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. 2-(4-chloro-3-methylphenoxy)-N-(2-ethoxyphenyl)acetamide has also been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In addition, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
属性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-3-21-16-7-5-4-6-15(16)19-17(20)11-22-13-8-9-14(18)12(2)10-13/h4-10H,3,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQNEYRZCPCKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-(2-ethoxyphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5697311.png)
![4-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5697312.png)
![ethyl 4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5697315.png)
![3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5697323.png)

![2-(4-phenyl-1,3-thiazol-2-yl)-1,2,4-triazaspiro[4.4]nonane-3-thione](/img/structure/B5697329.png)
![{4-[(4-bromobenzyl)oxy]-3-chlorophenyl}methanol](/img/structure/B5697345.png)


![3-{[(methylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5697377.png)
![2-methyl-4-[(1-methyl-1H-imidazol-2-yl)thio]quinoline](/img/structure/B5697380.png)

![methyl 2-{[(2-biphenylylamino)carbonyl]amino}benzoate](/img/structure/B5697390.png)
![N-[4-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5697399.png)